- Identification and synthesis of novel inhibitors of mycobacterium ATP synthase, Bioorganic & Medicinal Chemistry Letters, 2017, 27(15), 3454-3459
Cas no 951626-95-2 (ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate)
951626-95-2 structure
Product Name:ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
CAS-Nr.:951626-95-2
MF:C9H11N3O3
MW:209.201941728592
MDL:MFCD09832110
CID:1001461
PubChem ID:42873667
Update Time:2025-05-20
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo- [1,5-a]pyrazine-2-carboxylate
- ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate
- PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID, 4,5,6,7-TETRAHYDRO-4-OXO-, ETHYL ESTER
- AK113708
- 4-OXO-4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID ETHYL ESTER
- RNMVWTOANIAUAU-UHFFFAOYSA-N
- ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
- PP1543
- PB31395
- AX8149624
- Z5395
- ST24030623
- BB 0258522
- ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylat
- Ethyl 4,5,6,7-tetrahydro-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylate (ACI)
- 4-Oxo-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester
- Ethyl 4-oxo-4 pound not5 pound not6 pound not7-tetrahydropyrazolo[1 pound not5-a]pyrazine-2-carboxylate
- CS-0040200
- DTXSID90655341
- SY112263
- AKOS016009821
- MFCD09832110
- 4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester
- 951626-95-2
- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine-2-carboxylate
- DS-2778
- ETHYL 4-OXO-5H,6H,7H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLATE
- DA-00266
- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo-[1,5-a]pyrazine-2-carboxylate
- SCHEMBL2520510
-
- MDL: MFCD09832110
- Inchi: 1S/C9H11N3O3/c1-2-15-9(14)6-5-7-8(13)10-3-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13)
- InChI-Schlüssel: RNMVWTOANIAUAU-UHFFFAOYSA-N
- Lächelt: O=C(C1C=C2C(NCCN2N=1)=O)OCC
Berechnete Eigenschaften
- Genaue Masse: 209.08000
- Monoisotopenmasse: 209.08004122g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 3
- Komplexität: 282
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 73.2
- XLogP3: 0.1
Experimentelle Eigenschaften
- PSA: 73.22000
- LogP: 0.13200
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Sicherheitsinformationen
- Gefahrenhinweis: H302-H315-H319-H332-H335
- Lagerzustand:Sealed in dry,Room Temperature
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AL184-100mg |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 100mg |
433CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AL184-250mg |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 250mg |
945CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AL184-1g |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 1g |
2172.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AL184-5g |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 5g |
8870CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E846007-100mg |
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 100mg |
459.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05288-10g |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 95% | 10g |
$1950 | 2023-09-07 | |
| TRC | E945968-10mg |
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate |
951626-95-2 | 10mg |
$ 70.00 | 2022-06-02 | ||
| TRC | E945968-50mg |
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate |
951626-95-2 | 50mg |
$ 210.00 | 2022-06-02 | ||
| TRC | E945968-100mg |
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate |
951626-95-2 | 100mg |
$ 340.00 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AL184-200mg |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 200mg |
581.0CNY | 2021-08-04 |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 18 h, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C; 4 h, rt
Referenz
- Preparation of macrocyclic compounds as Mcl-1 inhibitors useful for treating cancers, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C; 4 h, rt
Referenz
- Macrocyclic compounds as Mcl-1 inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt
Referenz
- 6,7-Dihydropyrazolo[1,5-a]pyrazin-4-ones as negative allosteric modulators of metabotropic glutamate receptor 3 and their preparation, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 1.5 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
Referenz
- Preparation of piperidinyl small molecules as degraders of helios and methods of use, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 30 min, rt
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Spirocycloheptanes as ROCK inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 16 h, 15 °C
1.2 -
1.2 -
Referenz
- Fused heterocyclic derivatives as antiviral agents and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1.5 h, rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 3 h, rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 3 h, rt
Referenz
- Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 429-434
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Tetrahydrofuran ; 19 h, rt
Referenz
- Synthesis of N-(methyl-d3)pyridazine-carboxamides or -nicotinamides as IL-12, IL-23 and/or IFN-α modulators treating inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
Referenz
- Preparation of bicyclic aralkylpyrazole lactam derivatives for use as mGluR5 receptor allosteric modulators, United States, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; basified, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; basified, rt
Referenz
- Preparation of pyrazolopyrazinone derivatives and analogs for use as mGluR5 receptor positive allosteric modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
Referenz
- Preparation of bicyclic pyrazole compounds as allosteric modulators of mGLUR5 receptors for treatment of psychiatric and neurological disorders and hyperproliferative disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 30 min, rt
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Spirocycloheptanes as ROCK inhibitors and their preparation, United States, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, 25 °C
Referenz
- Amide compounds as Smarca degraders and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 16 h, 15 °C
Referenz
- Fused heterocycle derivatives as capsid assembly modulators and their preparation, World Intellectual Property Organization, , ,
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Raw materials
- 2-chloroethan-1-amine hydrochloride
- Diethyl 1H-pyrazole-3,5-dicarboxylate
- 3,5-Diethyl 1-(2-azidoethyl)-1H-pyrazole-3,5-dicarboxylate
- 3,5-Diethyl 1-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]-1H-pyrazole-3,5-dicarboxylate
- 1H-Pyrazole-3,5-dicarboxylic acid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 3,5-diethyl ester
- 3-Ethyl 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-pyrazole-3,5-dicarboxylate
- Ethanamine, 2-chloro-, labeled with tritium, hydrochloride (1:1)
- Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,5,6,7-tetrahydro-4-oxo-, ethyl ester, hydrochloride (1:1)
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Preparation Products
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:951626-95-2)ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Bestellnummer:A859191
Bestandsstatus:in Stock
Menge:1g/5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:16
Preis ($):173.0/683.0
Email:sales@amadischem.com
Shanghai Joy Biotech Ltd
Gold Mitglied
(CAS:951626-95-2)ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Bestellnummer:JY381
Bestandsstatus:in Stock
Menge:100g; 1kg; 10kg; 25kg
Reinheit:95%
Preisinformationen zuletzt aktualisiert:Tuesday, 15 July 2025 11:20
Preis ($):discuss personally
Email:miley@joybiotech.com
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Verwandte Literatur
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
951626-95-2 (ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:951626-95-2)ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Reinheit:99%/99%
Menge:1g/5g
Preis ($):173.0/683.0
Shanghai Joy Biotech Ltd
(CAS:951626-95-2)ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Reinheit:95%
Menge:100g; 1kg; 10kg; 25kg
Preis ($):Untersuchung